molecular formula C25H23ClFN3O3S B2593396 1-(2-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946292-04-2

1-(2-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No. B2593396
CAS RN: 946292-04-2
M. Wt: 499.99
InChI Key: NMIVFGUADRKHIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring, which is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the ring . This aromaticity is maintained during reactions .


Chemical Reactions Analysis

The compound can undergo electrophilic aromatic substitution because aromaticity is maintained . The reaction occurs at the benzylic position due to the resonance stabilization of the benzylic radical .

Scientific Research Applications

Complexation and Self-Assembly in Molecular Devices

Research has shown that certain urea-linked cyclodextrin compounds, similar in structure to the chemical , can be used in the self-assembly of molecular devices. These compounds demonstrate photoisomerization behaviors, making them useful in applications where light-induced changes in molecular structure are desired (Lock et al., 2004).

Analysis in Environmental Samples

Sulfonylurea compounds, closely related to the chemical , have been the subject of studies focusing on their detection and quantification in environmental samples such as soil, water, and plant material. This research is essential for monitoring the environmental impact and distribution of such chemicals (Cotterill, 1992).

Chemical Synthesis and Transformations

Studies have explored the role of urea and similar compounds in chemical synthesis, such as the synthesis of substituted quinazolines. These processes often involve the use of urea as a nitrogen source, demonstrating the compound's utility in creating complex molecular structures under mild conditions (Nguyen et al., 2020).

Crystal Structure Studies in Pesticides

Research on benzoylurea pesticides, which share structural similarities with the compound , has provided insights into their crystal structures. Such studies are important for understanding the physical properties and stability of these compounds (Jeon et al., 2014).

Synthesis Under Specific Conditions

There has been research into the synthesis of related compounds under specific conditions, such as ultrasonic irradiation. These studies contribute to the development of more efficient and environmentally friendly synthetic methods (Xiao-hui, 2006).

Degradation and Environmental Fate

Studies on the degradation of similar sulfonylurea compounds, especially herbicides, in the environment are crucial. They help understand the compounds' longevity and transformation in various environmental contexts, aiding in risk assessment and management (Sharma et al., 2012).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClFN3O3S/c1-17-24(34(32,33)15-14-28-25(31)29-22-8-4-3-7-21(22)26)20-6-2-5-9-23(20)30(17)16-18-10-12-19(27)13-11-18/h2-13H,14-16H2,1H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIVFGUADRKHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

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